molecular formula C22H20ClN3O7S2 B6510204 ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 931339-75-2

ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6510204
CAS No.: 931339-75-2
M. Wt: 538.0 g/mol
InChI Key: XEYMTSDWXXTLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzoate ester derivative featuring a dihydropyrimidinone core substituted with a 3-chloro-4-methoxybenzenesulfonyl group and a thioether-linked acetamido side chain. The dihydropyrimidinone scaffold is a privileged structure in drug discovery, often associated with anti-inflammatory and antiviral activities.

Properties

IUPAC Name

ethyl 3-[[2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O7S2/c1-3-33-21(29)13-5-4-6-14(9-13)25-19(27)12-34-22-24-11-18(20(28)26-22)35(30,31)15-7-8-17(32-2)16(23)10-15/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYMTSDWXXTLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety, a sulfanyl group, and a pyrimidinone derivative, which are significant for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H20ClN3O7S2
Molecular Weight487.92 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide and pyrimidine components are known to interfere with bacterial folate synthesis, leading to bactericidal effects.

Antiviral Activity

Studies have shown that derivatives containing the pyrimidinone structure possess antiviral properties against various viruses. The mechanism typically involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Enzyme Inhibition

This compound likely acts by inhibiting key enzymes involved in metabolic pathways of pathogens. For example, sulfonamides inhibit dihydropteroate synthase, a critical enzyme in bacterial folate biosynthesis.

Interaction with Cellular Targets

The compound may also interact with cellular receptors or enzymes implicated in inflammatory processes or viral entry mechanisms. This dual action could enhance its therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several benzoate esters reported in the Molecules 2011 study . Below is a detailed comparison based on substituent groups, bioactivity, and physicochemical properties.

Structural Features

Key Differences in Substituents:
Compound Name (Identifier) Core Structure Substituent Group(s) Linkage Type
Target Compound Benzoate ester + dihydropyrimidinone 3-Chloro-4-methoxybenzenesulfonyl, thioether-acetamido Sulfanyl, sulfonyl
Ethyl 4-(4-(Pyridazin-3-Yl)Phenethylamino)Benzoate (I-6230) Benzoate ester Pyridazin-3-yl (heterocyclic), phenethylamino Amino linkage
Ethyl 4-(4-(6-Methylpyridazin-3-Yl)Phenethylamino)Benzoate (I-6232) Benzoate ester 6-Methylpyridazin-3-yl (methyl-substituted heterocycle) Amino linkage
Ethyl 4-(4-(3-Methylisoxazol-5-Yl)Phenethylthio)Benzoate (I-6373) Benzoate ester 3-Methylisoxazol-5-yl (isoxazole heterocycle) Thioether linkage
Notable Observations:
  • Steric Bulk : The 3-chloro-4-methoxybenzenesulfonyl group introduces significant steric hindrance, which may reduce solubility but improve target selectivity relative to smaller substituents in I-6232.
  • Bioisosteric Replacements: The thioether linkage in the target compound and I-6373 could confer resistance to enzymatic cleavage compared to amino or ether linkages in other analogs.

Hypothetical Bioactivity and Physicochemical Properties

  • Solubility : The sulfonyl and chloro-methoxy groups likely reduce aqueous solubility compared to I-6230 (pyridazine) or I-6373 (isoxazole), which have less polar substituents.
  • Metabolic Stability: The dihydropyrimidinone core may undergo oxidative metabolism more readily than pyridazine-based compounds (e.g., I-6232), but the sulfonyl group could mitigate this by blocking reactive sites.

Research Implications

The target compound’s unique combination of a sulfonyl-dihydropyrimidinone scaffold and thioether linkage distinguishes it from other benzoate esters. Future studies should prioritize:

  • Synthetic Optimization : Adjusting the chloro-methoxy substitution pattern to balance solubility and potency.
  • In Vitro Assays : Comparative testing against I-6230 and I-6373 to validate hypothesized bioactivity differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.